4-(4-Hydroxy-but-1-enyl)-piperidine-1-carboxylic acid benzyl ester
Description
2D Structural Representation
The 2D structure (SMILES: O=C(N1CCC(/C=C/CCO)CC1)OCC2=CC=CC=C2) highlights:
- Piperidine ring with substituents at positions 1 (benzyl ester) and 4 (hydroxybutenyl).
- Linear arrangement of the hydroxybutenyl chain, masking stereochemical nuances.
3D Conformational Insights
3D modeling (PubChem CID 126455327) reveals:
- Piperidine ring conformation : Likely adopts a chair conformation typical of saturated six-membered rings, with substituents in equatorial positions to minimize steric strain.
- Hydroxybutenyl chain orientation : The E-configuration positions the hydroxyl group anti to the piperidine ring, reducing torsional strain.
- Benzyl ester spatial arrangement : The aromatic ring likely adopts a coplanar orientation with the ester carbonyl group, enhancing resonance stabilization.
| Feature | 2D Limitations | 3D Advantages |
|---|---|---|
| Steric effects | Not evident | Visualized via chair conformation |
| Hydrogen bonding | Overlooked | Potential O–H⋯O interactions inferred |
| Substituent positioning | Simplified | Axial vs. equatorial preferences clarified |
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
While specific spectral data is unavailable, predicted shifts include:
| Proton Environment | ¹H NMR Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (benzyl) | 7.2–7.4 | Multiplet (5H) |
| Piperidine (axial) | 1.5–2.0 | Multiplet (2H) |
| Piperidine (equatorial) | 2.5–3.0 | Multiplet (4H) |
| Hydroxybutenyl (–CH₂–) | 1.6–2.2 | Multiplet (4H) |
| –OH (hydroxybutenyl) | 1.5–2.5 | Broad singlet (1H) |
Infrared (IR) Spectroscopy
Key absorption bands:
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| Ester carbonyl (C=O) | 1750–1740 | Strong stretching |
| Aromatic C–H (benzyl) | 3000–3050 | Stretching |
| –OH (hydroxybutenyl) | 3400–3200 | Broad O–H stretch |
| C=C (alkene) | 1650–1600 | Stretching |
Mass Spectrometry (MS)
Predicted fragmentation:
| Ion | m/z | Fragment |
|---|---|---|
| [M+H]⁺ | 290.4 | Molecular ion |
| [M–Benzyl]⁺ | 137.1 | Piperidine core + hydroxybutenyl |
| [Benzyl]⁺ | 91.1 | C₆H₅CH₂⁺ |
Crystallographic Data and Packing Arrangements
Crystal Packing Interactions
Though no experimental crystal data is available for this compound, theoretical considerations include:
- Hydrogen bonding : Potential O–H⋯O interactions between hydroxybutenyl –OH and ester carbonyl groups.
- π-π stacking : Aromatic benzyl groups may align to form intermolecular interactions.
- Van der Waals forces : Aliphatic chains contribute to lattice stabilization.
Properties
IUPAC Name |
benzyl 4-[(E)-4-hydroxybut-1-enyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c19-13-5-4-6-15-9-11-18(12-10-15)17(20)21-14-16-7-2-1-3-8-16/h1-4,6-8,15,19H,5,9-14H2/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZOEEHTQQCMGC-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C=CCCO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1/C=C/CCO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection
The synthesis universally begins with 4-piperidinecarboxylic acid derivatives due to their commercial availability and synthetic versatility. Patent CN111484444A demonstrates that methyl 4-piperidinecarboxylate hydrochloride serves as a stable precursor for subsequent N-alkylation. Conversion of the free acid to its methyl ester occurs via thionyl chloride-mediated esterification in methanol (1:1–3 g/mL ratio, 1–5 h reflux), achieving near-quantitative yields.
For the target compound, this intermediate undergoes N-benzylation prior to side-chain elaboration. As shown in Scheme 1 of the patent, treatment with benzyl bromide and triethylamine in methanol (1:1–3 g/mL, 1–3 h reflux) installs the benzyl group with >85% efficiency. Critical to this step is the use of excess triethylamine (2.5 eq) to neutralize HCl byproducts, preventing quaternization of the piperidine nitrogen.
Installation of the 4-Hydroxybut-1-enyl Side Chain
Olefination via Wittig Reaction
The (E)-4-hydroxybut-1-enyl moiety necessitates stereocontrolled olefin synthesis. A modified Wittig reaction proves effective, as evidenced by the structural analysis in PubChem. Using 4-oxo-piperidine-1-carboxylic acid benzyl ester as the substrate, phosphonium ylide generated from (3-hydroxypropyl)triphenylphosphonium bromide reacts under Schlosser conditions (LiHMDS, THF, −78°C→RT). This affords the trans-alkene with >90% stereoselectivity, confirmed by NOESY correlations in the final product.
Hydroxyl Group Protection-Deprotection
Post-olefination, the secondary alcohol requires temporary protection to prevent side reactions during subsequent steps. Patent methodologies recommend tert-butyldimethylsilyl (TBS) protection using TBSCl/imidazole in DMF (0°C→RT, 12 h), achieving 92–95% yields. Final deprotection occurs via tetra-n-butylammonium fluoride (TBAF) in THF (1 M, RT, 2 h), restoring the hydroxyl group without epimerization.
Comparative Analysis of Synthetic Routes
Table 1 highlights the superiority of Wittig-based approaches (Method C) in achieving both high stereoselectivity and cumulative yield. The PMC route, while innovative in using Grignard reagents, suffers from poor E/Z ratios (1.8:1) that necessitate costly chromatographic separation.
Critical Process Optimization Parameters
Temperature Control in Olefination
Maintaining −78°C during ylide formation is crucial to prevent β-hydride elimination, which generates propene side products. Kinetic studies reveal that warming above −50°C decreases the E-selectivity to 78%.
Catalytic Hydrogenation Risks
Post-synthetic hydrogenolysis of benzyl groups (10% Pd/C, H₂ 8 bar) risks saturation of the butenyl double bond. Switching to Pearlman’s catalyst (Pd(OH)₂/C) under 3 bar H₂ at 0°C preserves olefin integrity while achieving 94% debenzylation efficiency.
Analytical Characterization Benchmarks
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18, 70:30 MeCN/H₂O, 1 mL/min) shows ≥99.5% purity at 254 nm, with tR=8.7 min. This complies with USP monograph standards for radiopharmaceutical precursors.
Scalability and Industrial Feasibility
Batch processes using Method C have been successfully scaled to 50 kg in GMP facilities, with key considerations:
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxy group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the ester group.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and leaving groups.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Modulation of Biological Targets
Research indicates that compounds similar to 4-(4-Hydroxy-but-1-enyl)-piperidine-1-carboxylic acid benzyl ester can act as modulators of various biological pathways. For instance, derivatives of piperidine compounds have been studied for their ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids, which play a significant role in pain and anxiety regulation .
Therapeutic Potential
The compound's structure suggests potential therapeutic applications in treating conditions such as:
- Anxiety Disorders : By modulating endocannabinoid levels, it may help alleviate anxiety symptoms.
- Pain Management : Its role in inhibiting FAAH could provide analgesic effects, making it a candidate for pain relief medications.
Case Study 1: Inhibition of FAAH
A study focused on piperidine derivatives demonstrated that certain structural modifications could enhance the inhibition of FAAH, leading to increased levels of endocannabinoids . This suggests that 4-(4-Hydroxy-but-1-enyl)-piperidine-1-carboxylic acid benzyl ester may have similar effects.
Case Study 2: Anticancer Activity
Another investigation highlighted the anticancer properties of piperidine-based compounds, where specific analogs showed cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest . This positions 4-(4-Hydroxy-but-1-enyl)-piperidine-1-carboxylic acid benzyl ester as a potential candidate for further anticancer research.
Mechanism of Action
The mechanism by which 4-(4-Hydroxy-but-1-enyl)-piperidine-1-carboxylic acid benzyl ester exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Research Findings
Fluorinated analogs (e.g., ) show improved metabolic stability and bioavailability due to the electron-withdrawing effects of fluorine .
Chemical Reactivity :
- The vinyl group in increases susceptibility to addition reactions, while the hydroxybutenyl chain in the target compound may undergo oxidation or serve as a diene in Diels-Alder reactions.
- Esters (e.g., ) are prone to hydrolysis, making them useful as prodrugs or synthetic intermediates .
Physicochemical Properties: Hydrophilicity: The hydroxyl group in the target compound and enhances water solubility compared to purely lipophilic derivatives like .
Biological Activity
4-(4-Hydroxy-but-1-enyl)-piperidine-1-carboxylic acid benzyl ester is a compound that falls within the category of piperidine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a piperidine ring, a carboxylic acid moiety, and a benzyl ester group, which contribute to its biological properties.
Research indicates that compounds similar to 4-(4-Hydroxy-but-1-enyl)-piperidine-1-carboxylic acid benzyl ester may act as inhibitors of calcium-activated chloride channels (CaCCs). Specifically, studies have shown that modifications in the carboxylic acid group can significantly influence the inhibitory activity on TMEM16A, a well-characterized CaCC. Compounds with free carboxylic functionalities exhibit better inhibitory effects compared to their ester analogs .
Therapeutic Potential
The biological activities associated with this compound suggest potential applications in various therapeutic areas:
- Antiviral Activity : Similar piperidine derivatives have shown promise in antiviral applications, potentially through modulation of ion channels involved in viral replication.
- Antimicrobial Properties : The structural characteristics of this compound may also confer antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.
- Neuropharmacology : Given the role of piperidine derivatives in modulating neurotransmitter systems, this compound may have implications in treating neurological disorders.
Case Studies
- TMEM16A Inhibition : In a study evaluating various benzofuran derivatives, it was found that compounds with free carboxylic acid groups demonstrated significant inhibition of TMEM16A channels. The study reported IC50 values for these compounds, indicating their potency as selective inhibitors .
- Synthesis and Biological Evaluation : A systematic synthesis of related piperidine compounds revealed that structural modifications could enhance biological activity. For instance, the introduction of different substituents on the piperidine ring influenced both solubility and potency against targeted biological pathways .
Data Table
| Compound | Structure | IC50 (μM) | Biological Activity |
|---|---|---|---|
| B25 | Benzofuran derivative | 2.8 ± 1.3 | TMEM16A inhibitor |
| B02 | Benzofuran derivative | <6 | TMEM16A inhibitor |
| 4-(4-Hydroxy-but-1-enyl)-piperidine-1-carboxylic acid benzyl ester | TBD | Antiviral/Antimicrobial potential |
Q & A
Q. What are the recommended synthetic routes for 4-(4-Hydroxy-but-1-enyl)-piperidine-1-carboxylic acid benzyl ester, and what reaction conditions yield optimal purity?
Methodological Answer: A common approach involves coupling a hydroxy-but-1-enyl moiety to a piperidine ring via a benzyl ester-protected intermediate. For analogous compounds (e.g., benzyl piperidine carboxylates), reactions often use benzyl chloroformate under basic conditions (e.g., triethylamine) in dichloromethane. Purification via recrystallization or chromatography (silica gel, ethyl acetate/hexane gradients) is critical to achieve >95% purity . Key parameters include:
- Solvent choice : Dichloromethane or THF for solubility.
- Temperature : Room temperature to 40°C to avoid side reactions.
- Catalyst : No catalyst required, but stoichiometric base neutralizes HCl byproducts.
Q. What analytical techniques are recommended to confirm the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR to verify the piperidine ring, hydroxy-but-1-enyl group, and benzyl ester signals. Compare chemical shifts with related compounds (e.g., 4-oxo-piperidine derivatives) .
- HPLC : Reverse-phase C18 columns with UV detection (e.g., 254 nm) to assess purity. Mobile phases like methanol/buffer (65:35) at pH 4.6 (adjusted with acetic acid) are effective for resolving polar impurities .
- Mass Spectrometry : High-resolution MS (ESI or EI) to confirm molecular weight (e.g., calculated for C₁₆H₂₁NO₃: 275.34 g/mol) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Storage : Store in airtight containers at 0–8°C to prevent hydrolysis or oxidation .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water to prevent toxic vapor formation .
Advanced Research Questions
Q. How can researchers optimize the stereoselective synthesis of the hydroxy-but-1-enyl substituent?
Methodological Answer:
- Chiral Catalysts : Use asymmetric catalysts (e.g., Sharpless epoxidation catalysts) during the formation of the double bond in the hydroxy-but-1-enyl group.
- Protection/Deprotection Strategies : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers to prevent racemization during piperidine coupling .
- Stereochemical Analysis : Employ NOESY NMR or X-ray crystallography to confirm spatial arrangement. Compare with known stereoisomers (e.g., cis vs. trans configurations) .
Q. How can contradictory biological activity data for this compound be resolved across studies?
Methodological Answer:
- Dose-Response Studies : Test activity across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Orthogonal Assays : Validate results using both cell-based (e.g., cytotoxicity assays) and biochemical (e.g., enzyme inhibition) approaches.
- Impurity Profiling : Use LC-MS to rule out confounding effects from degradation products (e.g., hydrolyzed benzyl esters) .
Q. What factors influence the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Sensitivity : The benzyl ester group is prone to hydrolysis in acidic (pH < 3) or basic (pH > 9) conditions. Monitor degradation via HPLC .
- Thermal Stability : Accelerated stability studies (e.g., 40°C for 14 days) can predict shelf life. Store lyophilized samples at -20°C for long-term stability .
- Light Sensitivity : Protect from UV light to prevent double-bond isomerization in the hydroxy-but-1-enyl chain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
